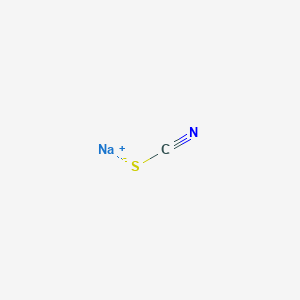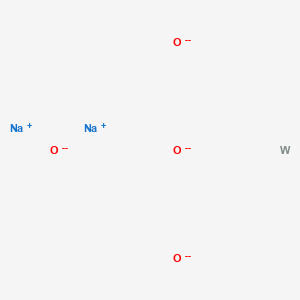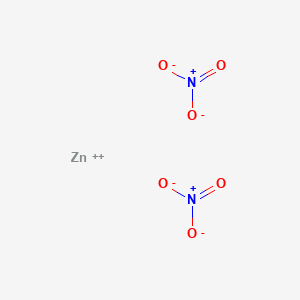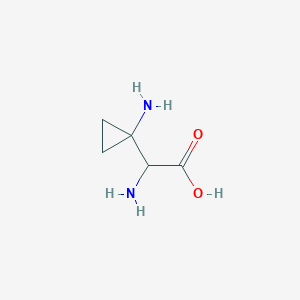
Chromium
概述
描述
Chromium is a chemical element with the symbol Cr and atomic number 24. It is a hard, steel-gray metal known for its high polish and resistance to tarnishing. Discovered in 1797 by the French chemist Louis-Nicolas Vauquelin, this compound was named for its colorful compounds, derived from the Greek word “chrōmos,” meaning color. This compound is primarily found in the mineral chromite (FeCr₂O₄) and is widely used in various industrial applications due to its corrosion resistance and hardness .
作用机制
Target of Action
Chromium (Cr), particularly in its trivalent form (Cr(III)), is considered an essential dietary trace element involved in the metabolism of glucose, insulin, and blood lipids . It plays a significant role in potentiating insulin signaling cascades .
Mode of Action
This compound upregulates insulin-stimulated insulin signal transduction by affecting effector molecules downstream of the insulin receptor . This interaction enhances the body’s response to insulin, thereby improving glucose tolerance and lipid metabolism .
Biochemical Pathways
This compound is involved in several biochemical pathways. For instance, it has been found to facilitate the transfer of electrons into the high valence state of the metal that acts as an electron acceptor . This process is key in the bioreduction of Cr(VI) to Cr(III), a less toxic form . Additionally, this compound-induced free radicals lead to changes in cell signaling, playing a crucial role in the carcinogenic mechanism of Cr(VI) .
Pharmacokinetics
This compound’s pharmacokinetics are characterized by its low bioavailability and slow elimination from the body . Most Cr is rapidly cleared from the blood and tends to accumulate in the bone after oral or intraperitoneal administration . The bioavailability of inorganic this compound(III) from food sources and food supplements is generally very low (0.1-2%) .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. Chronic exposure and bioaccumulation of this compound can cause toxicity and numerous pathophysiological defects, including allergic reactions, anemia, burns, and sores especially in the stomach and small intestine, damage to sperm along with the male reproductive system, and affect various biological systems . On a cellular level, Cr(III) may form complexes with peptides, proteins, and DNA that leads to DNA–protein crosslinks, DNA breakage, and alteration of cellular signaling pathways .
Action Environment
Environmental factors significantly influence this compound’s action, efficacy, and stability. For instance, pH, solvents, and oxidation states of this compound compounds can enhance the maximum uptake of this compound into the skin . Furthermore, the environmental behavior of this compound is heavily influenced by its oxidation state, which affects its solubility, mobility, and toxicity .
生化分析
Biochemical Properties
Chromium interacts with various enzymes, proteins, and other biomolecules. Bacteria have developed numerous mechanisms to counter this compound toxicity, such as the ability to absorb, reduce, efflux, or accumulate the metal .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. The toxicity and transfer of hexavalent this compound [Cr (VI)] are more harmful than trivalent this compound [Cr (III)] . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. For instance, Cr (VI) can form complexes with hydrogen peroxide, leading to the production of hydroxyl radicals and peroxothis compound . These complexes can influence gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Factors such as the product’s stability, degradation, and long-term effects on cellular function are studied in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. Factors such as targeting signals or post-translational modifications can direct this compound to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: Chromium can be extracted from chromite ore through several methods:
Aluminothermic Reduction: Chromite is mixed with aluminum powder and heated to produce this compound metal and aluminum oxide.
Silicothermic Reduction: Similar to the aluminothermic process, but silicon is used as the reducing agent.
Electrolytic Methods: this compound can be obtained by electrolysis of this compound(III) oxide in a molten salt bath.
Industrial Production Methods:
Ferrothis compound Production: Chromite ore is reduced with carbon in an electric arc furnace to produce ferrothis compound, an alloy of iron and this compound. This alloy is then used to produce stainless steel and other alloys.
This compound Metal Production: Pure this compound is produced by reducing this compound(III) oxide with aluminum or silicon in a high-temperature furnace.
化学反应分析
Chromium undergoes various chemical reactions, including:
Oxidation: this compound can exist in multiple oxidation states, with +3 and +6 being the most common. For example, this compound(III) oxide (Cr₂O₃) can be oxidized to this compound(VI) oxide (CrO₃) using strong oxidizing agents.
Reduction: this compound(VI) compounds can be reduced to this compound(III) compounds using reducing agents like ascorbic acid or sulfur dioxide.
Substitution: this compound forms various coordination complexes, such as [Cr(H₂O)₆]³⁺, which can undergo ligand exchange reactions with chloride or sulfate ions.
Reactions with Acids: this compound reacts with dilute hydrochloric acid to form this compound(II) chloride and hydrogen gas. .
科学研究应用
Chromium has numerous applications in scientific research and industry:
Chemistry: this compound compounds, such as potassium dichromate (K₂Cr₂O₇), are used as strong oxidizing agents in various chemical reactions.
Biology and Medicine: Trivalent this compound (Cr³⁺) is considered an essential trace element for humans, playing a role in glucose and lipid metabolism. This compound supplements are used to improve insulin sensitivity and blood sugar control in individuals with type 2 diabetes.
Industry: this compound is a key component in the production of stainless steel, providing corrosion resistance and hardness.
相似化合物的比较
Chromium is unique among transition metals due to its diverse oxidation states and colorful compounds. Similar compounds include:
Molybdenum (Mo): Like this compound, molybdenum forms various oxidation states and is used in alloys to enhance strength and corrosion resistance.
Tungsten (W): Tungsten shares similar properties with this compound, such as high melting points and hardness, and is used in high-temperature applications.
Vanadium (V): Vanadium exhibits multiple oxidation states and is used in steel alloys to improve strength and durability .
This compound’s unique properties and versatility make it an essential element in various scientific and industrial applications. Its ability to form colorful compounds and undergo multiple oxidation states sets it apart from other transition metals.
属性
CAS 编号 |
7440-47-3 |
|---|---|
分子式 |
Cr+3 |
分子量 |
51.996 g/mol |
IUPAC 名称 |
chromium(3+) |
InChI |
InChI=1S/Cr/q+3 |
InChI 键 |
BFGKITSFLPAWGI-UHFFFAOYSA-N |
SMILES |
[Cr] |
规范 SMILES |
[Cr+3] |
沸点 |
4788 °F at 760 mmHg (NTP, 1992) 4788 ° F 2642 °C 4788 °F |
颜色/形态 |
Steel-gray, lustrous metal; body-centered cubic structure Blue-white to steel-gray, lustrous, brittle, hard solid Hard, brittle, semigray metal |
密度 |
7.2 (NTP, 1992) - Denser than water; will sink 7.14 at 20 °C 7.15 g/cm³ 7.14 7.2 |
熔点 |
1900 °C |
Key on ui other cas no. |
7440-47-3 |
物理描述 |
Solid |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
保质期 |
Stable under recommended storage conditions. Resists atmospheric attack at ambient temperatures. |
溶解度 |
Insoluble (NIOSH, 2024) Insoluble Insoluble in water Soluble in acids (except nitric) and strong alkalies. Solubility in water: none |
同义词 |
Chromium |
蒸汽压力 |
1 mmHg at 2941 °F (NTP, 1992) Vapor pressure: 1 Pa at 1383 °C (sublimes) 2.45X10-8 Pa at 1000 deg K; 0.0239 Pa at 1400 deg K; 1.80 Pa at 1600 deg K; 774 Pa at 2000 deg K 0 mmHg (approx) depends upon the specific compound |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Q1: How does chromium interact with biological systems?
A1: this compound exists in various oxidation states, with trivalent this compound (Cr(III)) and hexavalent this compound (Cr(VI)) being the most relevant for biological systems. While Cr(III) is considered an essential nutrient involved in glucose metabolism, Cr(VI) exhibits significantly higher toxicity. []
Q2: What is the role of this compound in glucose homeostasis?
A2: this compound(III) is believed to enhance insulin sensitivity, potentially by interacting with a peptide known as chromodulin. [] This interaction may improve insulin's ability to regulate blood sugar levels, particularly in individuals with impaired glucose tolerance or type 2 diabetes. []
Q3: What is the structure of this compound sulfide (CrS3)?
A4: X-ray Absorption Fine Structure (EXAFS) studies reveal that this compound in CrS3 is surrounded by six sulfur atoms at an average distance of 2.35 Å. [] Further analysis suggests a formulation of CrIII(S-12)1.5, indicating that all sulfur exists in the S-1 oxidation state. []
Q4: How do the properties of lower this compound carbides and nitrides affect their processing?
A5: The properties of lower this compound carbides and nitrides are significantly influenced by porosity. Hot-pressing techniques are often employed to create denser materials. [] Fine-grained powders with high specific surface areas are preferred for faster hot-pressing, requiring specific powdering techniques. []
Q5: What factors influence the effectiveness of chromate conversion coatings on steel for fuel tanks?
A8: The effectiveness of chromate conversion coatings on steel used in fuel tanks hinges on factors like the trivalent this compound content and the ratio of this compound to other components in the chromate solution. [] Additionally, the curing agent used, baking temperature, and pre-treatment of the steel surface also play crucial roles in achieving optimal corrosion resistance and fuel compatibility. []
Q6: Can this compound compounds catalyze olefin polymerization and trimerization?
A9: Novel this compound-containing compounds, such as this compound pyrrolide complexes, have emerged as effective catalysts for olefin polymerization and trimerization. [] These compounds, which can be used in supported or unsupported forms, offer a promising avenue for controlling polymer properties and producing valuable chemical intermediates. []
Q7: What are the environmental concerns associated with this compound?
A10: Hexavalent this compound (Cr(VI)) raises significant environmental concerns due to its high toxicity and mobility. [] Industrial activities like tanning and electroplating are major sources of Cr(VI) release, posing risks to aquatic ecosystems and human health. [, ]
Q8: How effective is bioremediation in mitigating this compound contamination?
A11: Bioremediation, employing microorganisms to reduce Cr(VI) to the less toxic Cr(III), shows promise for remediating this compound-contaminated sites. [, ] Field experiences highlight the potential for significant Cr(VI) reduction in groundwater, but comprehensive treatment addressing both saturated and unsaturated zones is crucial for long-term success. []
Q9: How can the risks associated with this compound in industrial settings be minimized?
A12: Minimizing this compound exposure in occupational settings like electroplating shops requires stringent adherence to safety regulations. [, ] Implementing proper ventilation systems, utilizing personal protective equipment, and regularly monitoring this compound levels in the working environment are essential for safeguarding worker health. [, ]
Q10: What analytical techniques are employed for this compound detection and quantification?
A13: Atomic Absorption Spectroscopy (AAS) is a widely used technique for detecting and quantifying this compound levels in various matrices, including water, soil, and biological samples. [, , ] Graphite Furnace Atomic Absorption Spectrometry (GFAAS) offers enhanced sensitivity for trace level analysis of this compound residues. []
Q11: What are the challenges in analyzing this compound in complex matrices?
A14: Analyzing this compound in complex matrices like tannery wastewater presents challenges due to the presence of interfering substances. [] Effective sample preparation methods are crucial to eliminate interferences and ensure accurate quantification of this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

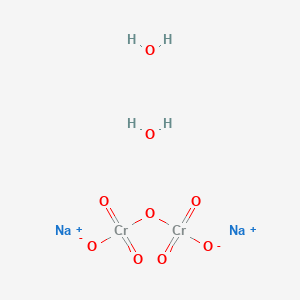

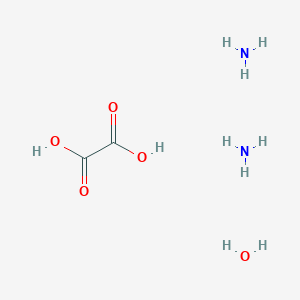
![[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-ethyl-dimethylazanium;platinum(2+);tetrachloride](/img/structure/B147853.png)
![2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B147855.png)
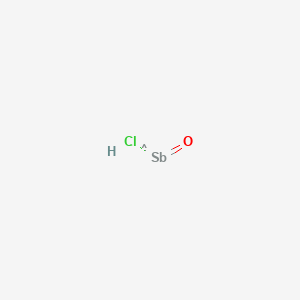
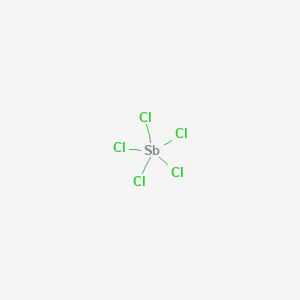
![7-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine](/img/structure/B147861.png)
